molecular formula C13H11N3OS2 B2847093 2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide CAS No. 1207050-77-8

2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2847093
CAS No.: 1207050-77-8
M. Wt: 289.37
InChI Key: SIFCHPBWEWCWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a pyrrole ring, a thiophene ring, and a thiazole ring

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help optimize the yield and purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide may be studied for its potential biological activity. It could be used as a probe to investigate cellular processes or as a lead compound for drug development.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. It may exhibit biological activity that could be harnessed for the treatment of various diseases. Further research is needed to explore its efficacy and safety in medical applications.

Industry: In industry, this compound could be used in the development of new materials or as a component in chemical formulations. Its unique properties may make it suitable for specialized applications in various industrial processes.

Mechanism of Action

The mechanism by which 2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is required to elucidate the exact mechanism of action and identify the molecular targets.

Comparison with Similar Compounds

  • 2-(1H-pyrrol-1-yl)ethanamine

  • 2-(1H-pyrrol-1-yl)ethanol

  • 2-(1H-pyrrol-1-yl)acetic acid

Uniqueness: 2-(1H-pyrrol-1-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide stands out due to its unique combination of pyrrole, thiophene, and thiazole rings. This structural complexity may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-pyrrol-1-yl-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c17-12(14-8-10-4-3-7-18-10)11-9-19-13(15-11)16-5-1-2-6-16/h1-7,9H,8H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFCHPBWEWCWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.